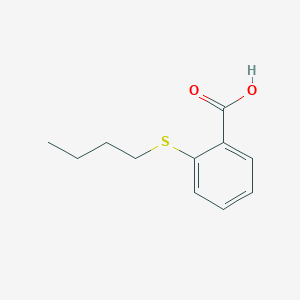

![molecular formula C20H18N6O3S B2362464 2-(benzylsulfanyl)-5-methyl-7-(4-nitrophenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 536983-83-2](/img/structure/B2362464.png)

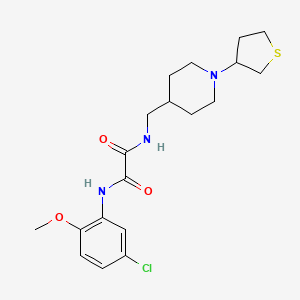

2-(benzylsulfanyl)-5-methyl-7-(4-nitrophenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines, which are known to have a wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, CB 2 cannabinoid agonists, feticide, and adenosine antagonists . A series of 1,2,4-triazolo[1,5-a]pyrimidine derivatives was designed, synthesized, and screened for their phosphodiesterase (PDE 4B) inhibitory activity and bronchodilation ability .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines involves the cyclization of H-1,2,4-triazol-5-amine and ethyl 4-chloro-3-oxobutanoate in acetic acid, generating a compound which is then converted to 7-chloro-5-(chloromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine in phosphorus oxychloride .Molecular Structure Analysis

The 1,2,4-triazolo[1,5-a]pyrimidine heterocycle has a relatively simple structure and is remarkably versatile. The ring system of triazolopyrimidines is isoelectronic with that of purines, making this heterocycle a possible surrogate of the purine ring .Chemical Reactions Analysis

The position and number of chlorine substitutions play a crucial role in modulating the potency of the compounds, with meta and para positions leading to improved activity compared to the ortho position .Physical And Chemical Properties Analysis

The 1,2,4-triazolo[1,5-a]pyrimidine scaffold has found numerous applications in medicinal chemistry due to its structural similarities with the purine ring . Depending on the choice of substituents, the triazolopyrimidine ring has also been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .Applications De Recherche Scientifique

Medicinal Chemistry: c-Met Inhibition

Compounds with the triazolopyrimidine structure have been reported to exhibit potent inhibition of the c-Met protein kinase . This enzyme is implicated in various types of cancer, and its inhibition can lead to the development of new anticancer therapies. The specific compound may serve as a lead structure for the synthesis of new c-Met inhibitors.

Neuropharmacology: GABA A Modulation

Triazolopyrimidines have shown activity as allosteric modulators of the GABA A receptor . This receptor is a major inhibitory neurotransmitter receptor in the brain, and its modulation is important for the treatment of neurological disorders such as epilepsy, anxiety, and insomnia.

Polymer Science: Solar Cell Applications

The incorporation of triazolopyrimidine units into polymers has been explored for use in solar cells . These polymers can contribute to the efficiency and stability of solar cells, which are crucial for the development of renewable energy technologies.

Biochemistry: BACE-1 Inhibition

In the context of Alzheimer’s disease research, triazolopyrimidines have been investigated for their ability to inhibit β-secretase 1 (BACE-1) . Inhibitors of this enzyme are sought after as potential therapeutic agents for Alzheimer’s disease, as they can reduce the production of amyloid-beta peptides, which are toxic to neurons.

Therapeutic Applications: Antimicrobial and Antiviral Activities

Triazoles and their derivatives, including triazolopyrimidines, are known for their significant biological properties. They have been studied for their antimicrobial and antiviral activities, which make them valuable in the development of new drugs to combat infectious diseases .

Material Science: Fluorescent Probes

The triazolopyrimidine structure can be utilized in the design of fluorescent probes . These probes are important tools in various scientific fields, including chemistry, biology, and medical diagnostics, as they can be used to visualize or detect specific biomolecules or cellular structures.

Mécanisme D'action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[1,5-a]pyridines, have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including inflammation, oxygen sensing, and signal transduction.

Mode of Action

Similar compounds have been described as inhibitors of their targets, suggesting that this compound may also function by inhibiting its target proteins .

Biochemical Pathways

Given the potential targets mentioned above, it can be inferred that this compound may affect pathways related to inflammation, oxygen sensing, and signal transduction .

Pharmacokinetics

In silico admet studies of similar compounds have shown suitable pharmacokinetic properties . These properties can impact the bioavailability of the compound, influencing its effectiveness.

Result of Action

Similar compounds have been shown to inhibit the growth of various cell lines , suggesting that this compound may also have antiproliferative effects.

Propriétés

IUPAC Name |

2-benzylsulfanyl-5-methyl-7-(4-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N6O3S/c1-12-16(18(21)27)17(14-7-9-15(10-8-14)26(28)29)25-19(22-12)23-20(24-25)30-11-13-5-3-2-4-6-13/h2-10,17H,11H2,1H3,(H2,21,27)(H,22,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMKAFAVFUWAOLI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(N2C(=NC(=N2)SCC3=CC=CC=C3)N1)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N6O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

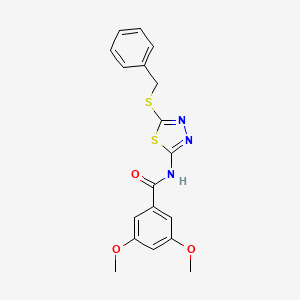

![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2362383.png)

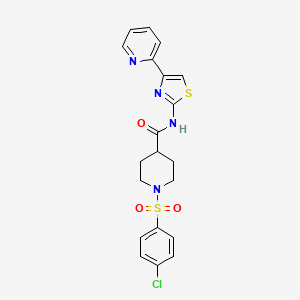

![(4-chlorophenyl)[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanone N-(6-chloro-3-pyridazinyl)hydrazone](/img/structure/B2362390.png)

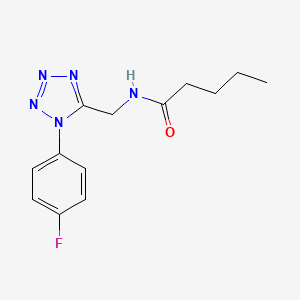

![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)propionamide](/img/structure/B2362393.png)

![N-(3,5-dimethylphenyl)-2-({5-[(4-methylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetamide](/img/structure/B2362394.png)

![5-[[[3,3-Dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-(9H-fluoren-9-ylmethoxycarbonyl)amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2362396.png)

![(2-Methoxyphenyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2362399.png)

![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2362401.png)

![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2362404.png)